molecular formula C10H13ClO3 B13570340 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol

2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13570340
M. Wt: 216.66 g/mol
InChI Key: XTUXPEXEEQYWLD-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the chemical formula C10H13ClO3. It is a white solid with a characteristic chlorobenzene taste and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . This compound is widely used in chemical synthesis and serves as a precursor for various biologically active substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol can be synthesized through the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are strictly adhered to due to the toxic nature of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which then exert their effects through different biochemical pathways. For instance, in the synthesis of anti-Hodgkin’s Lymphoma drugs, the compound undergoes metabolic transformations to produce active metabolites that target cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,12H,5-6H2,1-2H3

InChI Key

XTUXPEXEEQYWLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCO)Cl)OC

Origin of Product

United States

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